Tri-O-benzyl-D-glucal

Catalog No.
S638743
CAS No.
55628-54-1
M.F
C27H28O4
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-benzyl-D-glucal

CAS Number

55628-54-1

Product Name

Tri-O-benzyl-D-glucal

IUPAC Name

(2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran

Molecular Formula

C27H28O4

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1

InChI Key

MXYLLYBWXIUMIT-PFBJBMPXSA-N

SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Synonyms

1,5-Anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hex-1-enitol; (3R,4S,5R)-3,4,6-Tri-O-benzyl-D-glucal; 3,4,6-Tri-O-benzyl-D-glucal; 1,5-Anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-Hex-1-enitol

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Synthesis of Carbohydrates

TOBG serves as a versatile starting material for the synthesis of complex carbohydrates, including glycosides, glycoconjugates, and oligosaccharides. Its benzyl protecting groups can be selectively removed or modified, allowing researchers to introduce various functional groups and build complex carbohydrate structures with desired properties. This is crucial in the development of new drugs, vaccines, and functional materials. Source: Tetrasaccharide Synthesis Using a Tri-O-Benzyl-D-Glucal Derivative as the Key Intermediate

Glycosyltransferase Studies

TOBG is a valuable substrate for studying glycosyltransferases, enzymes responsible for the formation of glycosidic bonds between carbohydrates and other molecules. By utilizing TOBG with different sugar donors and acceptor molecules, researchers can gain insights into the substrate specificity and reaction mechanisms of these enzymes. This knowledge is crucial for understanding various biological processes and developing new therapeutic strategies. Source: Kinetic and Mechanistic Studies of the Glycosylation of Tri-O-Benzyl-D-Glucal by a β-1,4-Glucosyltransferase:

Tri-O-benzyl-D-glucal is a glycoside compound characterized by the presence of three benzyl groups attached to the hydroxyl groups of D-glucal. Its chemical formula is C27_{27}H28_{28}O4_{4}, and it serves as an important intermediate in organic synthesis, particularly in the field of carbohydrate chemistry. The compound possesses a unique structure that allows it to participate in various

  • Specific data on TOBG's toxicity is not readily available. However, as with most organic compounds, it is advisable to handle it with care using appropriate personal protective equipment in a well-ventilated laboratory setting [].

Tri-O-benzyl-D-glucal is involved in several chemical transformations:

  • Condensation Reactions: It can undergo condensation reactions to form glucalpropenones and glucal aldehydes when treated with bases like DBU in ethanol or sodium methoxide in methanol .
  • Diels-Alder Reactions: The compound is a useful intermediate in Diels-Alder reactions due to its reactivity and ability to form cyclic structures .
  • Electrophilic Additions: Electrophilic reagents such as bromine can react with Tri-O-benzyl-D-glucal, leading to various substitution products, influenced by stereoelectronic effects .

The synthesis of Tri-O-benzyl-D-glucal can be achieved through several methods:

  • Direct Benzylation: One common method involves the direct benzylation of triacetylglucal, yielding Tri-O-benzyl-D-glucal with an approximate yield of 55% .
  • Zinc Reduction: Another approach includes zinc reduction of 3,4,6-tri-O-benzyl-D-glucal derivatives, which allows for the formation of the desired compound from more complex precursors .
  • Alternative Synthetic Routes: Various literature sources describe additional synthetic strategies that utilize different starting materials and reaction conditions to achieve similar yields and purity levels.

Tri-O-benzyl-D-glucal finds applications primarily in organic synthesis:

  • Intermediate in Synthesis: It serves as a crucial intermediate for synthesizing other complex carbohydrates and bioactive molecules.
  • Building Block for Glycosides: The compound can be utilized to create glycosides that have potential therapeutic applications.
  • Research Tool: In carbohydrate chemistry research, it acts as a model compound for studying glycosidic bond formation and reactivity.

Interaction studies involving Tri-O-benzyl-D-glucal focus on its reactivity with various electrophiles and nucleophiles. Research indicates that its benzyl groups can stabilize carbocation intermediates during reactions, influencing product distribution . Furthermore, studies on its interaction with enzymes reveal potential pathways for enzymatic hydrolysis or modification, which could be significant for drug development.

Several compounds share structural similarities with Tri-O-benzyl-D-glucal, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
3,4-di-O-benzyl-D-glucalTwo benzyl groupsMore hydrophilic; less sterically hindered
2-O-benzyl-D-glucalOne benzyl groupDifferent reactivity profile; simpler synthesis
3-O-benzyl-D-galactalSimilar structure but different sugarPotentially different biological activities

Tri-O-benzyl-D-glucal is unique due to its three benzyl substituents, which enhance its stability and reactivity compared to other glucals and derivatives. This structural feature allows it to participate effectively in various organic transformations while also serving as a stable intermediate.

XLogP3

4.5

Wikipedia

3,4,6-Tri-O-benzyl-D-glucal

Dates

Modify: 2023-08-15

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